molecular formula C17H14BrN3O3S B3013406 (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851802-35-2

(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Cat. No.: B3013406
CAS No.: 851802-35-2
M. Wt: 420.28
InChI Key: RTLNPPUDXSVLRM-UHFFFAOYSA-N
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Description

(3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone is a chemical compound offered for research and development purposes. As a derivative of the 4,5-dihydroimidazole (imidazoline) scaffold, this compound is of significant interest in medicinal chemistry and materials science. Compounds featuring a similar core structure have been investigated for their potential in various applications, including the development of nonlinear optical (NLO) materials, where they can exhibit properties superior to standard materials like urea . The structure incorporates both a 3-bromophenyl and a 4-nitrophenyl group, which are common pharmacophores and electron-accepting groups known to influence a molecule's electronic distribution and biological activity . The specific positioning of these substituents suggests potential for unique chemical reactivity and physical properties, making it a valuable building block for further chemical synthesis or a candidate for profiling in biological assays. Molecular docking simulations performed on structurally related compounds have indicated that such molecules can possess excellent antioxidant and anti-inflammatory properties, highlighting the potential of this chemical class in pharmaceutical research . This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

(3-bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrN3O3S/c18-14-3-1-2-13(10-14)16(22)20-9-8-19-17(20)25-11-12-4-6-15(7-5-12)21(23)24/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLNPPUDXSVLRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone typically involves multi-step organic reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, the compound’s structural features suggest potential as a pharmacophore. It could be explored for its activity against various biological targets, including enzymes and receptors. The presence of the nitrophenyl and bromophenyl groups may confer specific binding properties, making it a candidate for drug development.

Industry

In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it useful in creating materials with specific characteristics.

Mechanism of Action

The mechanism by which (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The 3-bromophenyl group in the target compound introduces a heavy halogen (Br), which may enhance lipophilicity and influence π-π stacking interactions. The trifluoromethyl group in the analog is highly electronegative, increasing metabolic stability compared to bromine.

Steric Considerations :

  • The methylsulfanyl group’s para-substitution in the target compound (4-nitrophenyl) vs. meta-substitution in the analog (3-trifluoromethylbenzyl) creates distinct steric environments. This difference could impact molecular conformation and target engagement.

Synthetic Accessibility :

  • Bromine and nitro groups are common in medicinal chemistry for their versatility in cross-coupling reactions, whereas trifluoromethyl groups often require specialized fluorination techniques.

Hypothetical Pharmacological Implications

While direct biological data for the target compound are unavailable, inferences can be drawn from its structural features:

  • Nitro Group : May confer antibacterial or antiparasitic activity, as seen in nitroaromatic drugs like metronidazole.
  • Sulfanyl Group : Could enhance antioxidant properties or act as a hydrogen-bond acceptor in enzyme binding.
  • Bromine vs. Trifluoromethyl : Bromine’s larger atomic radius might improve hydrophobic interactions in protein pockets, whereas trifluoromethyl’s electronegativity could enhance binding specificity .

Biological Activity

The compound (3-Bromophenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

C16H15BrN2O2S\text{C}_{16}\text{H}_{15}\text{BrN}_{2}\text{O}_{2}\text{S}

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activities against various cancer cell lines. The cytotoxic effects were evaluated using the MTT assay, which measures cell viability. The results are summarized in the table below:

Cell LineIC50 Value (µM)Reference
MCF-7 (Breast)10.28
HePG-2 (Liver)10.79
A549 (Lung)8.107
K562 (Leukemia)7.4

The mechanism through which this compound exerts its anticancer effects involves several pathways:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit the Abl protein kinase, a critical target in certain leukemias, with a reported IC50 value of 7.4 µM against the K562 cell line .
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased activation of caspases 3, 8, and 9, suggesting that it induces apoptosis in cancer cells .
  • Cell Cycle Arrest : The compound promotes cell cycle progression from G1 to S phase, indicating its role in regulating cell division and proliferation .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the compound significantly influences its biological activity. For instance:

  • Nitro Group : The nitro group at the para position on the phenyl ring enhances the cytotoxic activity compared to similar compounds lacking this substituent .
  • Bromine Substitution : The bromine atom on the phenyl ring also appears to play a role in enhancing biological activity, potentially through increased lipophilicity and interaction with biological targets .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that the compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 of 10.28 µM, outperforming standard chemotherapeutics like doxorubicin .
  • Evaluation in HePG-2 Cells : In hepatocellular carcinoma models, it showed significant inhibition of cell proliferation and induced apoptosis through caspase activation pathways .
  • K562 Cell Line Studies : The compound's ability to inhibit Abl kinase was validated through molecular docking studies, revealing critical interactions that enhance its potency against leukemia cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis can be achieved via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, General Procedure B (as referenced in ) uses trichlorotriazine derivatives and substituted phenols under controlled temperatures (0–5°C) to form intermediates. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for sulfanyl-group incorporation.
  • Stoichiometry : Equimolar ratios of reactants (e.g., 1.00 equiv. 4-methoxyphenol) minimize side products .
  • Intermediate purification : Column chromatography with silica gel and ethyl acetate/hexane gradients improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structural properties?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and dihedral angles between the bromophenyl and nitrophenyl groups (e.g., C–Br bond length: ~1.89 Å) .
  • FT-IR spectroscopy : Identify key functional groups (e.g., C=O stretch ~1680 cm⁻¹, S–C stretch ~650 cm⁻¹) .
  • NMR : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 120–160 ppm for imidazole carbons) confirm regiochemistry .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict reactivity and bioactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09 with B3LYP/6-311++G(d,p) basis sets to analyze frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), molecular electrostatic potential (MESP), and charge distribution. Compare with experimental vibrational spectra to validate computational models .
  • Molecular Docking : Employ AutoDock Vina to simulate binding interactions with biological targets (e.g., histamine H₃ receptors). Dock the compound’s nitro group into hydrophobic pockets, scoring binding affinities (ΔG ~-9.2 kcal/mol) .

Q. How to resolve contradictions between experimental spectroscopic data and computational predictions for vibrational modes?

  • Methodological Answer : Discrepancies often arise from anharmonic effects or solvent interactions. To reconcile:

  • Scale Factors : Apply empirical scaling (0.96–0.98) to DFT-calculated frequencies for C–H and N–H stretches .
  • Solvent Corrections : Use the IEF-PCM model in DFT to simulate solvent (e.g., DMSO) effects on peak shifts .
  • Cross-Validation : Overlay experimental FT-IR (e.g., 1540 cm⁻¹ for NO₂ asymmetric stretch) with DFT outputs to identify outliers .

Q. What strategies can elucidate the mechanism of action in pharmacological studies?

  • Methodological Answer :

  • In vitro assays : Test inhibition of serotonin transporters (SERT) using HEK-293 cells transfected with hSERT. Measure IC₅₀ via competitive radioligand binding (³H-paroxetine) .
  • Molecular Dynamics (MD) : Simulate ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) to assess conformational stability and hydrogen-bond persistence (e.g., between methanone carbonyl and Lys⁵⁰⁹ residue) .

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